2-Formyl-5-nitrobenzonitrile
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Overview
Description
2-Formyl-5-nitrobenzonitrile is an organic compound with the molecular formula C8H4N2O3. It is a derivative of benzonitrile, characterized by the presence of formyl and nitro functional groups at the 2 and 5 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-formylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position.
Another method involves the formylation of 5-nitrobenzonitrile using formylating agents such as formic acid or formamide in the presence of a catalyst like aluminum chloride. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the formylating agent.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, water, acidic conditions.
Substitution: Sodium hydroxide, ethanol, elevated temperatures.
Major Products Formed
Reduction: 2-Formyl-5-aminobenzonitrile.
Oxidation: 2-Carboxy-5-nitrobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Formyl-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-formyl-5-nitrobenzonitrile depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms. In oxidation reactions, the formyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the formyl group.
Comparison with Similar Compounds
Similar Compounds
2-Formylbenzonitrile: Lacks the nitro group, making it less reactive in certain reactions.
5-Nitrobenzonitrile: Lacks the formyl group, limiting its use in formylation reactions.
2-Fluoro-5-nitrobenzonitrile: Contains a fluorine atom instead of a formyl group, altering its reactivity and applications.
Uniqueness
2-Formyl-5-nitrobenzonitrile is unique due to the presence of both formyl and nitro groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-formyl-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-7-3-8(10(12)13)2-1-6(7)5-11/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRMEBLQKUIQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289211-06-8 |
Source
|
Record name | 2-formyl-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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